molecular formula C12H8FN3O3 B7808721 N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide

Cat. No.: B7808721
M. Wt: 261.21 g/mol
InChI Key: RGWGCGFUCXDATD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and solvents, as well as stringent control of reaction parameters, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-amino-3-fluorophenyl)pyridine-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Pyridine-2-carboxylic acid and 4-fluoro-3-nitroaniline.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)pyridine-2-carboxamide
  • N-(4-bromo-3-nitrophenyl)pyridine-2-carboxamide
  • N-(4-methyl-3-nitrophenyl)pyridine-2-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications. Additionally, the nitro group can impart specific electronic and steric effects, further distinguishing this compound from its analogs.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3/c13-9-5-4-8(7-11(9)16(18)19)15-12(17)10-3-1-2-6-14-10/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGCGFUCXDATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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